1-Phenethylpiperidin-4-amine

Description

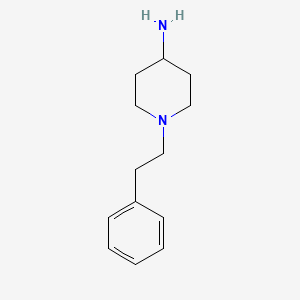

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEKLYJIVXGPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444078 | |

| Record name | 1-phenethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51448-56-7 | |

| Record name | 1-phenethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-phenylethyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenethylpiperidin-4-amine chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenethyl-N-phenylpiperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP) or despropionylfentanyl, is a synthetic organic compound of the 4-anilidopiperidine class.[1][2] This class of compounds is a significant pharmacophore in medicinal chemistry, forming the structural basis for a range of potent synthetic opioid analgesics, most notably fentanyl and its analogues.[1] 4-ANPP is a direct and immediate precursor in the synthesis of fentanyl and is also found as a metabolite of several fentanyl analogues.[1][3] Due to its role in the synthesis of controlled substances, 4-ANPP is a regulated chemical in many jurisdictions.[1][4] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols.

Chemical Structure and Identifiers

The molecular structure of 4-ANPP consists of a piperidine ring with a phenethyl group attached to the piperidine nitrogen and an aniline group attached at the 4-position of the piperidine ring.

| Identifier | Value |

| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine[2][4] |

| Common Names | 4-ANPP, Despropionylfentanyl, 4-Anilino-N-phenethylpiperidine[2][4] |

| CAS Number | 21409-26-7[1][2][4] |

| Molecular Formula | C19H24N2[1][4] |

| SMILES | C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3[1][2][4] |

| InChI Key | ZCMDXDQUYIWEKB-UHFFFAOYSA-N[1][2][4] |

Physicochemical Properties

A summary of the key physicochemical properties of 4-ANPP is provided below.

| Property | Value | Source |

| Molecular Weight | 280.41 g/mol | [5][6] |

| Melting Point | 94-96 °C | [6][7] |

| Boiling Point | 172-176 °C at 0.15 Torr | [6] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [6][8] |

| pKa (Predicted) | 9.03 ± 0.10 | [6][8] |

Experimental Protocols

Synthesis of 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP)

A prevalent and efficient method for the synthesis of 4-ANPP is through reductive amination, often referred to as the "Siegfried method".[1][2]

Methodology:

-

Reaction Setup: The synthesis typically begins with the reaction of N-phenethyl-4-piperidone (NPP) and aniline.[1]

-

Solvent and Catalyst: The reaction is carried out in a suitable solvent, such as dichloromethane or dichloroethane. An acid catalyst, like acetic acid, is often added to facilitate the formation of an imine intermediate.[1]

-

Reducing Agent: A reducing agent, such as sodium triacetoxyborohydride, is used to reduce the imine to the final amine product.[1] Sodium borohydride has also been employed as an alternative reducing agent.[1]

-

One-Pot Variation: A one-pot reaction variant involves the initial reductive alkylation of 4-piperidone with phenylacetaldehyde to form N-phenethyl-4-piperidone, which then undergoes reductive amination with aniline in the same reaction vessel.[1]

Synthesis of Fentanyl from 4-ANPP

4-ANPP is the direct precursor to fentanyl via an N-acylation reaction.[1]

Methodology:

-

Reactants: 4-ANPP is treated with an acylating agent, which is typically propionyl chloride or propionic anhydride.[1]

-

Reaction: This acylation reaction directly yields N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, the chemical name for fentanyl.[1]

Biological Interaction and Signaling

The 4-anilidopiperidine scaffold of 4-ANPP and its derivatives, such as fentanyl, are known to exert their effects primarily through interaction with the mu-opioid receptor.[1]

Key Interaction:

-

Binding Site: Several amino acid residues within the transmembrane helices of the mu-opioid receptor are crucial for binding the 4-anilidopiperidine scaffold.[1]

-

Critical Anchor Point: Aspartic Acid 147 (Asp147), located in transmembrane helix 3 (TM3), is considered a critical anchor point for the binding of this class of compounds.[1]

Conclusion

1-Phenethyl-N-phenylpiperidin-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its role as a key intermediate in the synthesis of fentanyl and related opioids. Understanding its chemical properties, structure, and synthetic pathways is crucial for researchers in drug development, forensic science, and regulatory affairs. The information presented in this guide provides a foundational overview for professionals working with this important chemical entity.

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. 4-ANPP - Wikipedia [en.wikipedia.org]

- 3. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Phenyl-1-(2-phenylethyl)piperidin-4-amine [lgcstandards.com]

- 6. 21409-26-7 CAS MSDS (4-AMINOPHENYL-1-PHENETHYLPIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-Phenethyl-N-phenyl-piperidin-4-amine | CAS 21409-26-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 4-AMINOPHENYL-1-PHENETHYLPIPERIDINE | 21409-26-7 [amp.chemicalbook.com]

4-ANPP CAS number and molecular weight

An In-Depth Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and numerous fentanyl analogs.[1][2][3] It is also a minor metabolite of fentanyl and several of its derivatives, formed through amide hydrolysis.[4][5][6][7] Due to its direct role in the production of illicitly manufactured fentanyl, 4-ANPP is a regulated Schedule II substance in the United States.[1][8][9] Pharmacologically, 4-ANPP is considered inactive and does not produce opioid effects.[4][6] Its presence in forensic samples serves as a key indicator of fentanyl exposure or use, and as an impurity, it can provide insights into the synthetic route used for production.[4][8] This guide provides a comprehensive overview of the physicochemical properties, synthesis pathways, metabolic fate, and analytical detection methods for 4-ANPP.

Physicochemical Properties

4-ANPP is a synthetic compound categorized as a piperidinamine.[2] Its fundamental properties are essential for its identification and handling in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | [1] |

| Synonyms | 4-Anilino-N-phenethylpiperidine, Despropionyl fentanyl | [1][2][4] |

| CAS Number | 21409-26-7 | [1][2] |

| Molecular Formula | C₁₉H₂₄N₂ | [2] |

| Molecular Weight | 280.41 g/mol | [1] |

| Appearance | Typically a white to off-white crystalline solid | [10] |

Role in Fentanyl Synthesis

4-ANPP is a pivotal precursor in well-documented fentanyl synthesis routes, most notably the Siegfried method.[1][8] Its formation and subsequent conversion to fentanyl are key steps in both legitimate pharmaceutical production and clandestine manufacturing.

Synthesis of 4-ANPP (Siegfried Method)

The Siegfried method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[1] This reaction forms the core structure of 4-ANPP.

Caption: Synthesis of 4-ANPP via the Siegfried method.

Conversion of 4-ANPP to Fentanyl and Analogs

Once synthesized, 4-ANPP is converted to fentanyl through acylation. This is typically achieved by reacting 4-ANPP with propionyl chloride or propionyl anhydride.[1][4] Similarly, reacting 4-ANPP with other acylating agents, such as acetic anhydride, produces fentanyl analogs like acetylfentanyl.[1][4][6]

Caption: Conversion of 4-ANPP to Fentanyl and Acetylfentanyl.

Metabolic Fate

While primarily known as a precursor, 4-ANPP is also a metabolite. Fentanyl is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main inactive metabolite, norfentanyl.[4][6] A minor metabolic pathway for fentanyl and several of its analogs (including acetylfentanyl, butyrylfentanyl, and furanylfentanyl) is amide hydrolysis, which cleaves the propionamide group to yield 4-ANPP.[2][5][7][9] Therefore, the presence of 4-ANPP in a biological sample can result from either the ingestion of an impure fentanyl product or the metabolic breakdown of fentanyl itself.[4][5]

Analytical Methodologies

The detection and quantification of 4-ANPP are crucial in forensic toxicology and law enforcement. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][11][12]

Experimental Protocols

Sample Preparation (General Overview):

-

Biological Samples (Blood, Urine): A common approach involves solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix.[12][13] The process typically includes sample dilution, conditioning of the SPE column, sample loading, washing with various solvents to remove interferences, and finally, elution of the target analyte.[13] The eluate is then evaporated and reconstituted in a suitable solvent for analysis.[13]

-

Seized Drug Samples: For qualitative analysis, samples can be prepared by simple dilution in an organic solvent like chloroform or methanol.[11]

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Samples are introduced into the GC, where analytes are separated based on their volatility and interaction with a capillary column (e.g., DB-1 MS).[11] The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data for identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method. Separation is achieved on an LC column (e.g., biphenyl column) with a mobile phase gradient.[13][14] The mass spectrometer operates in multiple reaction monitoring (MRM) mode, providing excellent selectivity for quantification in complex matrices like blood and urine.[14]

The following diagram illustrates a generalized workflow for the analysis of 4-ANPP in a forensic laboratory.

Caption: General analytical workflow for 4-ANPP detection.

Quantitative Analytical Data

The sensitivity of modern analytical methods allows for the detection of 4-ANPP at very low concentrations.

| Matrix | Method | Limit of Detection (LOD) / Reporting Limit | Average Concentration (Postmortem Cases) | Reference(s) |

| Blood | LC-MS/MS | 100 pg/mL (Reporting Limit) | 3.13 ± 2.37 µg/L | [6][14] |

| Urine | LC-MS/MS | 0.1 ng/mL (Reporting Limit) | 50.5 ± 50.9 µg/L | [4][14] |

| Hair | UHPLC-MS/MS | - | 10.8 ± 0.57 ng/g | [14][15] |

| Plasma | LC-MS/MS | 0.0125 ng/mL (LOD) | - | [16] |

Pharmacological and Toxicological Profile

Current scientific literature consistently reports that 4-ANPP is pharmacologically inactive.[4][6] It does not bind significantly to opioid receptors and therefore does not contribute to the toxic effects seen in fentanyl overdoses.[4] Its clinical significance is primarily as a biomarker for exposure to fentanyl or related compounds.[4] Due to its lack of activity, it is generally not included in the cause of death in toxicological reports.[4]

Regulatory Status

Given its essential role as an immediate precursor in the synthesis of fentanyl, 4-ANPP is a controlled substance. In the United States, the Drug Enforcement Administration (DEA) classified 4-ANPP as a Schedule II immediate precursor.[1][2][8] This regulation is intended to prevent its diversion for the illicit production of fentanyl.[8]

Conclusion

4-ANPP is a compound of significant interest in forensic science, toxicology, and pharmacology. While pharmacologically inactive, its dual identity as a key synthetic precursor and a minor metabolite of fentanyl makes it an indispensable analyte for tracking the manufacture, trafficking, and use of illicit opioids. A thorough understanding of its chemical properties, synthesis pathways, and analytical behavior is essential for professionals working to address the ongoing opioid crisis.

References

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-ANPP (CRM) - Analytical Standards - CAT N°: 22700 [bertin-bioreagent.com]

- 4. axisfortox.com [axisfortox.com]

- 5. caymanchem.com [caymanchem.com]

- 6. axisfortox.com [axisfortox.com]

- 7. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Federal Register :: Request Access [unblock.federalregister.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. swgdrug.org [swgdrug.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 15. Detection of fentanyl analogs and synthetic opioids in real hair samples - CDUHR [cduhr.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Phenethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chemical compound 1-Phenethylpiperidin-4-amine. Due to the limited availability of public spectroscopic data for this specific molecule, this document focuses on the expected spectral characteristics based on its structure and provides detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(2-phenylethyl)piperidin-4-amine

-

CAS Number: 51448-56-7

-

Molecular Formula: C₁₃H₂₀N₂

-

Molecular Weight: 204.31 g/mol

-

Structure:

(Image Source: PubChem CID 10728788)

Predicted Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenethyl group, the piperidine ring, and the amine group.

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in the phenyl ring, the ethyl linker, and the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl group (aromatic CH) | 7.1 - 7.3 | 125 - 129 |

| Phenyl group (quaternary C) | - | ~140 |

| -CH₂- (ethyl, attached to Ph) | 2.7 - 2.9 | ~34 |

| -CH₂- (ethyl, attached to N) | 2.5 - 2.7 | ~60 |

| Piperidine ring CH₂ (axial/eq.) | 1.4 - 2.0 | ~30-55 |

| Piperidine ring CH (at C4) | 2.6 - 2.8 | ~50 |

| Amine group (-NH₂) | Broad signal, 1.0 - 3.0 | - |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

The IR spectrum of this compound, a primary amine, is expected to exhibit characteristic absorption bands.

Table 2: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (primary amine) | 3300 - 3500 | Two bands, symmetric and asymmetric |

| C-H Stretch (aromatic) | 3000 - 3100 | Sharp peaks |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong, sharp peaks |

| N-H Bend (primary amine) | 1580 - 1650 | Bending vibration |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Multiple bands |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to weak absorption |

Primary amines are characterized by two N-H stretching bands in the 3300-3500 cm⁻¹ region, which are typically sharper and less intense than the O-H bands of alcohols.[1][2]

In mass spectrometry, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Predicted Value (m/z) | Description |

| Molecular Ion Peak [M]⁺ | 204.16 | Corresponds to the molecular weight of the compound. |

| Major Fragment 1 | 113 | Loss of the phenethyl group. |

| Major Fragment 2 | 91 | Tropylium ion from the phenethyl group. |

| Base Peak | Variable | The most abundant fragment, often resulting from alpha-cleavage.[1] |

The fragmentation of alkylamines in mass spectrometry is often characterized by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: CDCl₃.

-

Pulse Program: Proton-decoupled.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Mass Range: 40 - 500 m/z.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Spectroscopic characterization workflow.

References

Physical and chemical characteristics of despropionyl fentanyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Despropionyl fentanyl, also known as 4-anilino-N-phenethylpiperidine (4-ANPP), is a key chemical intermediate in the synthesis of fentanyl and its analogues. It is also a minor metabolite of fentanyl. This technical guide provides a comprehensive overview of the physical and chemical characteristics, analytical methodologies, and pharmacological properties of despropionyl fentanyl. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Characteristics

Despropionyl fentanyl is a synthetic piperidine derivative. It is typically encountered as a white to off-white crystalline solid.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Despropionyl Fentanyl

| Identifier | Value |

| Chemical Name | N-phenyl-1-(2-phenylethyl)-4-piperidinamine |

| Synonyms | 4-ANPP, Despropionyl fentanyl, 4-Anilino-N-phenethylpiperidine |

| CAS Number | 21409-26-7[2] |

| Molecular Formula | C₁₉H₂₄N₂[2] |

| Molecular Weight | 280.4 g/mol [2] |

| InChI Key | ZCMDXDQUYIWEKB-UHFFFAOYSA-N[2] |

| SMILES | C1(NC2CCN(CCC3=CC=CC=C3)CC2)=CC=CC=C1[2] |

Table 2: Physical Properties of Despropionyl Fentanyl

| Property | Value |

| Physical State | Solid[2] |

| Appearance | White to off-white crystalline solid[1] |

| Solubility | Soluble in acetonitrile, DMSO, and methanol.[2] |

| Melting Point | 98-100°C |

| Boiling Point | Not available |

| pKa | Not available |

Experimental Protocols

Synthesis of Despropionyl Fentanyl (4-ANPP)

Despropionyl fentanyl is a key intermediate in the Siegfried synthesis of fentanyl.[3] The following is a general synthetic protocol:

Reaction Scheme:

Caption: Reductive amination of N-phenethyl-4-piperidinone to form 4-ANPP.

Procedure:

A common method for the synthesis of 4-ANPP involves the reductive amination of N-phenethyl-4-piperidinone (NPP) with aniline.

-

Imine Formation: N-phenethyl-4-piperidinone is reacted with aniline to form the corresponding imine derivative.[4]

-

Reduction: The imine is then reduced to the secondary amine, 4-ANPP, using a reducing agent such as sodium borohydride.[4]

-

Purification: The resulting 4-ANPP can be purified by recrystallization from a suitable solvent system, such as a chloroform-petroleum ether mixture.

A detailed experimental procedure is outlined by Janssen (1965) and later adaptations.[4] A patent describes the synthesis where 4-piperidone hydrochloride is first reacted with aniline in a reducing environment to produce 4-anilinopiperidine, which is then alkylated with phenethyl halide to yield 4-anilino-N-phenethylpiperidine.[5]

Analytical Methods

The detection and quantification of despropionyl fentanyl are crucial in forensic toxicology and in monitoring illicit fentanyl production.

GC-MS is a widely used technique for the identification of 4-ANPP.

Sample Preparation: A common method involves acid/base liquid-liquid extraction.[6]

Instrumentation and Conditions:

-

Column: DB-1 MS (30m x 0.25 mm x 0.25µm) or equivalent.[7]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[7]

-

Injector Temperature: 280°C.[7]

-

MSD Transfer Line Temperature: 280°C.[7]

The electron ionization (EI) mass spectrum of 4-ANPP is characterized by specific fragmentation patterns that allow for its identification.[7]

Caption: General workflow for the GC-MS analysis of 4-ANPP.

LC-MS/MS provides high sensitivity and specificity for the quantification of 4-ANPP in complex matrices such as blood and urine.

Sample Preparation: Solid-phase extraction (SPE) is often employed to isolate the analyte from biological samples.[8]

Instrumentation and Conditions:

-

LC System: Waters Acquity UPLC or equivalent.[9]

-

Column: A variety of columns can be used, including Raptor biphenyl and C18 columns.[8][10]

-

Mobile Phase: Typically consists of a gradient of aqueous ammonium formate with formic acid and acetonitrile with formic acid.[8]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

The use of multiple reaction monitoring (MRM) allows for the selective and sensitive detection of 4-ANPP and its metabolites.[11]

Spectral Data

Mass Spectrometry

The mass spectrum of despropionyl fentanyl exhibits characteristic fragmentation patterns. Under electron ionization, a key fragment is often observed at m/z 188.[12] A detailed study of the fragmentation pathways of fentanyl and 4-ANPP using multi-stage mass spectrometry has been conducted to differentiate isobaric product ions.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-ANPP in DMSO-d₆ shows characteristic signals for the aromatic and aliphatic protons.[7]

Pharmacological Characteristics

Despropionyl fentanyl is generally considered to be pharmacologically inactive as an opioid.[14][15] Its primary significance in a biological context is as a metabolite of fentanyl and a marker of exposure to illicitly manufactured fentanyl products.[14][15]

Receptor Binding Affinity

Studies have shown that despropionyl fentanyl has a very low affinity for opioid receptors.

Table 3: Opioid Receptor Binding Affinity of Despropionyl Fentanyl

| Receptor | Kᵢ (nM) |

| μ-opioid receptor (MOR) | 671 ± 75 |

| κ-opioid receptor (KOR) | >10,000 |

| δ-opioid receptor (DOR) | >10,000 |

(Data from Eshleman et al., 2020)[16]

Signaling Pathways

Given its negligible affinity and activity at opioid receptors, despropionyl fentanyl is not expected to significantly engage downstream signaling pathways typically associated with opioid agonists (e.g., G-protein activation, β-arrestin recruitment).

Caption: Despropionyl fentanyl's interaction with the μ-opioid receptor.

Metabolism

Despropionyl fentanyl is a minor metabolite of fentanyl, formed via amide hydrolysis.[14][17] The primary metabolic pathway for fentanyl is N-dealkylation to norfentanyl, catalyzed mainly by the cytochrome P450 enzyme CYP3A4.[14] The presence of 4-ANPP in biological samples can indicate exposure to fentanyl, but it can also be present as an impurity in illicitly manufactured fentanyl.[15][18]

Conclusion

Despropionyl fentanyl (4-ANPP) is a critical compound in the context of fentanyl synthesis and metabolism. While it exhibits negligible pharmacological activity, its detection is of significant interest in forensic and clinical settings. This guide provides a foundational understanding of its chemical, physical, and analytical characteristics to aid professionals in the field. Further research into its specific physical properties and the development of standardized, detailed protocols for its synthesis and analysis will continue to be of value.

References

- 1. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-ANPP - Wikipedia [en.wikipedia.org]

- 4. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

- 5. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]

- 6. cfsre.org [cfsre.org]

- 7. swgdrug.org [swgdrug.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 11. shimadzu.com [shimadzu.com]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry and isotopic labeling [ojp.gov]

- 14. axisfortox.com [axisfortox.com]

- 15. axisfortox.com [axisfortox.com]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Role of 4-ANPP in Fentanyl Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a critical chemical intermediate in the synthesis of fentanyl and its analogues.[1] Chemically, it is the immediate precursor to fentanyl, lacking only the propionyl group on the anilino nitrogen atom.[1] While pharmacologically inactive itself, 4-ANPP's significance lies in its dual identity: it is a key precursor in several common clandestine synthesis routes for fentanyl and also a minor metabolite of fentanyl and related compounds found in biological samples.[2][3] Its presence in seized drug samples is a strong indicator of illicit synthesis, as it is not used in the production of pharmaceutical-grade fentanyl.[3] This guide provides a technical overview of 4-ANPP's role in fentanyl synthesis, focusing on the prevalent Siegfried method, and details the subsequent mechanism of action of the resulting fentanyl product.

Fentanyl Synthesis via the Siegfried Method

The Siegfried method is a widely recognized synthetic route for producing fentanyl that utilizes 4-ANPP as the immediate precursor.[4][5] This pathway is favored in clandestine settings due to its relative simplicity and the availability of starting materials. The synthesis is generally a two-step process starting from N-phenethyl-4-piperidone (NPP).

-

Formation of 4-ANPP : The first step involves the reductive amination of NPP with aniline. In this reaction, the ketone group of NPP reacts with aniline to form an imine intermediate, which is then reduced in situ to the secondary amine, yielding 4-ANPP.[1]

-

Acylation of 4-ANPP to Fentanyl : The final step is the acylation of the 4-ANPP intermediate. This is achieved by reacting 4-ANPP with propionyl chloride or propionyl anhydride.[1][6] The reaction adds the characteristic propionyl group to the nitrogen of the aniline moiety, completing the synthesis of fentanyl.[1]

The overall workflow is a robust and efficient method for producing the final fentanyl molecule.

Experimental Protocols

An efficient and optimized three-step synthesis starting from 4-piperidone monohydrate hydrochloride has been reported, which provides a clear methodology for laboratory-scale production.[7] The protocols for the final two steps, corresponding to the Siegfried method, are detailed below.

Synthesis of N-[1-(2-phenylethyl)-4-piperidinyl]aniline (4-ANPP)[7]

-

Materials : N-phenylethylpiperidin-4-one (1.0 eq), aniline (1.2 eq), sodium triacetoxyborohydride (1.5 eq), glacial acetic acid (1.2 eq), and dichloroethane (DCE) as the solvent.

-

Procedure : To a solution of N-phenylethylpiperidin-4-one in DCE, aniline and glacial acetic acid are added. The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride is then added portion-wise, and the reaction is stirred for an additional 48 hours.

-

Workup : The reaction is quenched with a saturated solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄ and concentrated in vacuo. The resulting product is purified by flash column chromatography.

Synthesis of Fentanyl from 4-ANPP[7]

-

Materials : N-[1-(2-phenylethyl)-4-piperidinyl]aniline (4-ANPP) (1.0 eq), propionyl chloride (1.2 eq), and Hunig's base (N,N-diisopropylethylamine) (1.5 eq) in CH₂Cl₂.

-

Procedure : To a solution of 4-ANPP in CH₂Cl₂, Hunig's base is added, and the mixture is cooled to 0 °C. Propionyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Workup : The reaction is quenched with a saturated solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Quantitative Synthesis Data

The optimized protocols provide excellent yields for the synthesis of fentanyl from commercially available starting materials. The quantitative data for the key transformations are summarized below.

| Step | Reactants | Solvent | Conditions | Yield | Reference |

| Reductive Amination (NPP → 4-ANPP) | NPP, Aniline, NaBH(OAc)₃, Acetic Acid | DCE | Room Temp, 48 h | 91% | [7] |

| Acylation (4-ANPP → Fentanyl) | 4-ANPP, Propionyl Chloride, Hunig's Base | CH₂Cl₂ | 0 °C to Room Temp, 12 h | 95% | [7] |

| Acylation (Alternative) | 4-ANPP, Propionyl Chloride, Pyridine | DCM | Room Temp | >90% | [3][6] |

Fentanyl's Mechanism of Action: Mu-Opioid Receptor Signaling

Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[8] The activation of MOR initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and neurotransmitter release.

Upon binding of fentanyl, the MOR undergoes a conformational change, activating its associated inhibitory G-protein (Gi/o).[8] The activated Gi-protein dissociates into its Gαi and Gβγ subunits, which then modulate downstream effectors:

-

Gαi Subunit : This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] Reduced cAMP levels decrease the activity of protein kinase A (PKA).

-

Gβγ Subunit : This complex has two main effects. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[9] It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx, which is critical for the release of neurotransmitters like glutamate and substance P from presynaptic terminals.[9]

The combined effect of neuronal hyperpolarization and decreased release of excitatory neurotransmitters underlies the powerful analgesic and sedative properties of fentanyl.[9]

Forensic and Regulatory Significance

The detection of 4-ANPP in drug seizures is of high forensic value, as it points specifically to the Siegfried synthesis route or a similar clandestine method.[4] Regulatory bodies worldwide have taken action to control 4-ANPP to disrupt the illicit production of fentanyl. In the United States, 4-ANPP is controlled as a Schedule II immediate precursor to fentanyl.[5] Similarly, international bodies have placed 4-ANPP and its own precursor, NPP, under international control to restrict their diversion for illicit manufacturing.[5]

Conclusion

4-ANPP is a pivotal molecule in the landscape of synthetic opioids. As the direct and immediate precursor in the widely used Siegfried synthesis, it represents a critical chokepoint for the illicit production of fentanyl. Understanding the chemistry of its conversion to fentanyl, coupled with knowledge of the final product's potent pharmacological action at the μ-opioid receptor, is essential for law enforcement, forensic chemists, and researchers in the field of drug development. The detailed synthetic protocols and mechanistic insights provided in this guide offer a comprehensive technical overview for professionals working to address the challenges posed by synthetic opioids.

References

- 1. 4-ANPP - Wikipedia [en.wikipedia.org]

- 2. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. osti.gov [osti.gov]

- 5. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

- 6. RU2495871C2 - Method of producing fentanyl - Google Patents [patents.google.com]

- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Silent Sentinel: Identifying 1-Phenethylpiperidin-4-amine (4-ANPP) as a Key Impurity in Illicit Opioid Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing opioid crisis is largely fueled by the proliferation of potent synthetic opioids, most notably fentanyl and its analogues. The clandestine manufacturing of these substances often results in impure products containing a variety of precursors, byproducts, and unreacted starting materials. Among these, 1-Phenethylpiperidin-4-amine, commonly known as 4-anilino-N-phenethylpiperidine (4-ANPP), has emerged as a critical impurity. Its presence in seized drug samples serves as a significant chemical signature, providing valuable intelligence on the synthetic routes employed in illicit drug production.[1][2][3] This technical guide provides a comprehensive overview of the role of 4-ANPP as an impurity in opioids, detailing its origins in common synthesis pathways and presenting robust analytical methodologies for its identification and quantification.

The Role of 4-ANPP in Fentanyl Synthesis

4-ANPP is a crucial intermediate in several common methods for synthesizing fentanyl. Its presence as an impurity in the final product typically indicates incomplete chemical conversion or inadequate purification.[1] Therefore, the detection and quantification of 4-ANPP can offer insights into the sophistication and specific methodologies of clandestine laboratories.

Two of the most well-known fentanyl synthesis routes that involve 4-ANPP as a direct precursor are the Siegfried method and the Gupta method. In these pathways, 4-ANPP is acylated in the final step to produce fentanyl.

Below is a diagram illustrating the pivotal position of 4-ANPP in a common fentanyl synthesis route.

References

1-Phenethylpiperidin-4-amine: A Comprehensive Technical Guide on its Classification as a Piperidine Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Phenethylpiperidin-4-amine, a pivotal chemical intermediate in the synthesis of various synthetic opioids. This document elucidates its classification as a piperidine derivative, detailing its chemical structure, synthesis, and physicochemical properties. Furthermore, this guide outlines its crucial role as a precursor in the production of potent analgesics, including fentanyl and its analogues. Experimental protocols for its synthesis are provided, alongside visualizations to illustrate its chemical structure and synthetic pathway.

Introduction

This compound, also known by synonyms such as 4-Anilino-N-phenethylpiperidine (4-ANPP) and Despropionylfentanyl, is a member of the 4-anilidopiperidine class of chemical compounds.[1][2] Its core structure is built upon a piperidine ring, establishing it as a piperidine derivative.[1] This compound serves as a critical precursor in the synthesis of numerous potent synthetic opioid analgesics, most notably fentanyl.[1][3] While this compound itself is not considered psychoactive, its significance lies in its role as a direct intermediate in the manufacturing of controlled substances.[3][4] Consequently, it is a regulated substance in many jurisdictions.[1]

Chemical Classification and Structure

The classification of this compound as a piperidine derivative is fundamentally based on its molecular architecture. The molecule incorporates a central piperidine ring, a six-membered heterocyclic amine.

IUPAC Name: N-phenyl-1-(2-phenylethyl)piperidin-4-amine[2]

Chemical Formula: C₁₉H₂₄N₂[2]

Molecular Weight: 280.41 g/mol [2]

The structure is characterized by a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with an amino group, which is further substituted with a phenyl group.

Figure 1: Chemical Structure of this compound.

Physicochemical and Regulatory Data

The following table summarizes key physicochemical and regulatory information for this compound.

| Property | Value | Reference |

| IUPAC Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [2] |

| Synonyms | 4-ANPP, 4-Anilino-N-phenethylpiperidine, Despropionylfentanyl | [1][2][3] |

| CAS Number | 21409-26-7 | [2] |

| Molecular Formula | C₁₉H₂₄N₂ | [2] |

| Molecular Weight | 280.41 g/mol | [2] |

| DEA Schedule | Schedule II (as an immediate precursor to fentanyl) | [2] |

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is through reductive amination.[1] The "Siegfried method" is a well-documented synthetic route that utilizes this approach.[3]

Experimental Protocol: The Siegfried Method

This method involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline.[3]

Reactants:

-

N-phenethyl-4-piperidone (NPP)

-

Aniline

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid catalyst (optional, e.g., acetic acid)

Procedure:

-

N-phenethyl-4-piperidone and aniline are dissolved in a suitable solvent.

-

The reducing agent is added to the mixture. If a borohydride-based reducing agent is used, it is typically added portion-wise at a controlled temperature. For catalytic hydrogenation, a suitable catalyst (e.g., Palladium on carbon) is added, and the reaction is conducted under a hydrogen atmosphere.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is worked up by quenching any remaining reducing agent, followed by extraction and purification of the product. Purification is typically achieved through crystallization or column chromatography.

Figure 2: Siegfried Method for 4-ANPP Synthesis.

Role as a Precursor in Fentanyl Synthesis

This compound is a direct precursor in the synthesis of fentanyl and its analogues.[1][3] The subsequent step involves the acylation of the secondary amine of 4-ANPP.

Synthesis of Fentanyl from this compound

Reactants:

-

This compound (4-ANPP)

-

Propionyl chloride or propionic anhydride

-

Base (e.g., triethylamine or pyridine)

-

Solvent (e.g., dichloromethane or toluene)

Procedure:

-

This compound is dissolved in a suitable solvent along with a base.

-

Propionyl chloride or propionic anhydride is added dropwise to the solution, typically at a reduced temperature to control the exothermic reaction.

-

The reaction mixture is stirred until the acylation is complete.

-

The final product, fentanyl, is then isolated and purified.

Figure 3: Synthetic Pathway from Precursors to Fentanyl.

Pharmacological Profile

Unlike its potent derivatives, this compound is generally considered to be pharmacologically inactive as an opioid.[3] Its primary significance in the field of pharmacology and drug development is as a key building block for a class of compounds with significant analgesic properties.[1][5] The structural modifications made to the 4-anilino group are critical for the opioid receptor activity of the resulting fentanyl analogues.[6]

Conclusion

This compound is unequivocally classified as a piperidine derivative due to the presence of the core piperidine heterocyclic system. Its chemical identity is well-established, and its synthesis via reductive amination is a well-documented process. Although not pharmacologically active in the same manner as its potent derivatives, its role as an immediate precursor to fentanyl and related synthetic opioids makes it a compound of significant interest to researchers, law enforcement, and regulatory agencies. A thorough understanding of its chemistry and synthesis is crucial for the development of new analgesics and for controlling the illicit production of controlled substances.

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ANPP - Wikipedia [en.wikipedia.org]

- 4. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

Lack of Specific Toxicological Data for 1-Phenethylpiperidin-4-amine

An extensive search for the toxicological profile of 1-Phenethylpiperidin-4-amine did not yield specific data for this exact compound. The available scientific and safety literature predominantly focuses on a closely related analogue, N-phenyl-1-(2-phenylethyl)piperidin-4-amine , also known as 4-ANPP or Despropionylfentanyl. 4-ANPP is a known immediate precursor in the synthesis of fentanyl and its analogues.[1][2]

Given the absence of direct toxicological studies on this compound, this guide provides a summary of the available data for 4-ANPP as a surrogate. Researchers and drug development professionals should exercise caution and consider this information as indicative for a structurally similar compound, not for this compound itself.

Toxicological Profile of N-phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP)

4-ANPP is classified as a hazardous substance with significant acute toxicity concerns.[3] It is regulated as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse which may lead to severe psychological or physical dependence.[3]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 4-ANPP[3]:

| Hazard Class | Hazard Statement | Percentage of Notifications |

| Acute Toxicity, Oral | H300: Fatal if swallowed | 25% |

| H302: Harmful if swallowed | 75% | |

| Acute Toxicity, Dermal | H310: Fatal in contact with skin | 25% |

| H312: Harmful in contact with skin | 50% | |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled | 25% |

| H332: Harmful if inhaled | 50% | |

| Skin Irritation | H315: Causes skin irritation | Not specified |

| Eye Irritation | H319: Causes serious eye irritation | Not specified |

| Respiratory Irritation | H335: May cause respiratory irritation | Not specified |

Data sourced from ECHA C&L Inventory notifications. The percentage indicates the ratio of notifications providing the specified hazard code.[3]

Precautionary Statements and Safety Measures

Recommended precautionary measures when handling 4-ANPP include[4]:

-

Prevention:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P261: Avoid breathing dust/fumes.

-

P262: Do not get in eyes, on skin, or on clothing.

-

P264: Wash all exposed external body areas thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection and face protection.

-

P284: In case of inadequate ventilation wear respiratory protection.

-

-

Response:

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P316: Get emergency medical help immediately.

-

P320: Specific treatment is urgent (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.

-

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4-ANPP are not available in the public domain. The provided hazard classifications are based on aggregated data from notifications to regulatory bodies like the ECHA, rather than from peer-reviewed toxicological studies.[3]

Visualizations

Logical Relationship of 4-ANPP Hazards

The following diagram illustrates the logical flow of hazard classifications for 4-ANPP, from its chemical identity to the resulting safety precautions.

References

- 1. Emerging Synthetic Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 3. N-phenyl-1-(2-phenylethyl)-4-piperidinamine | C19H24N2 | CID 88890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility Profile of 4-anilino-N-phenethylpiperidine (4-ANPP) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solubility of 4-anilino-N-phenethylpiperidine (4-ANPP), a key intermediate in the synthesis of fentanyl and its analogs. Due to its significance in pharmaceutical development and forensic science, understanding its solubility in various organic solvents is crucial for synthesis, purification, and analytical method development. This document summarizes available qualitative and quantitative solubility data for 4-ANPP and its structural analogs, outlines standard experimental protocols for solubility determination, and provides a logical workflow for assessing solubility.

Introduction

4-anilino-N-phenethylpiperidine (4-ANPP) is a synthetic piperidine derivative that serves as a direct precursor in the synthesis of fentanyl and numerous other potent opioid analgesics.[1][2] Its chemical structure, characterized by a piperidine ring with aniline and phenethyl substitutions, dictates its physicochemical properties, including its solubility. A thorough understanding of 4-ANPP's solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and preparing standardized solutions for analytical testing. This guide aims to consolidate the available information on the solubility of 4-ANPP in common organic solvents.

Physicochemical Properties of 4-ANPP

| Property | Value | Reference |

| Chemical Name | N-phenyl-1-(2-phenylethyl)piperidin-4-amine | [3] |

| Synonyms | Despropionyl fentanyl, ANPP | [3] |

| CAS Number | 21409-26-7 | [3] |

| Molecular Formula | C₁₉H₂₄N₂ | [3] |

| Molecular Weight | 280.41 g/mol | [3] |

| Appearance | White to off-white crystalline solid |

Solubility of 4-ANPP and Its Analogs

Qualitative Solubility of 4-ANPP

Published data from chemical suppliers indicates that 4-ANPP is generally soluble in several common organic solvents.

-

Methanol: Soluble. A commercially available certified reference material is formulated as a 1 mg/mL solution in methanol, confirming its solubility at this concentration.[4]

-

Acetonitrile: Soluble.[5]

-

Dimethyl Sulfoxide (DMSO): Soluble.[5]

-

Dichloroethane: While not a formal solubility measurement, a patented synthesis procedure describes dissolving 28.0 g of 4-ANPP in volumes of dichloroethane ranging from 55 mL to 150 mL, suggesting a high degree of solubility.

Quantitative Solubility Data for 4-ANPP Analogs

While specific quantitative solubility data for 4-ANPP is limited in publicly available literature, data for several of its structural analogs provides valuable insights into the expected solubility behavior. This data is summarized in the table below.

| Compound | Solvent | Solubility (mg/mL) |

| Phenethyl 4-ANPP | Dimethylformamide (DMF) | 30 |

| Dimethyl Sulfoxide (DMSO) | 30 | |

| Ethanol | 30 | |

| para-fluoro Phenethyl 4-ANPP (hydrochloride) | Dimethylformamide (DMF) | 10 |

| Dimethyl Sulfoxide (DMSO) | 10 | |

| Ethanol | 1 | |

| Ethyl 4-ANPP (hydrochloride) | Dimethyl Sulfoxide (DMSO) | 1 |

| Dimethylformamide (DMF) | Insoluble | |

| Ethanol | Insoluble | |

| Despropionyl para-Methylfentanyl | Dimethylformamide (DMF) | 33 |

| Dimethyl Sulfoxide (DMSO) | 33 | |

| Ethanol | 5 |

Note: This data is sourced from commercially available product information and should be considered as a guide. Experimental verification is recommended.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

4-ANPP (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure

-

Preparation: Accurately weigh an excess amount of 4-ANPP and transfer it to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-ANPP in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of 4-ANPP in the solvent, taking into account any dilution factors. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 4-ANPP using the shake-flask method.

Caption: Workflow for Solubility Determination of 4-ANPP.

Conclusion

This technical guide has summarized the available information on the solubility of 4-ANPP in organic solvents. While qualitative data indicates good solubility in common polar aprotic and protic solvents, there is a notable lack of precise, publicly available quantitative data for 4-ANPP itself. The provided quantitative data for its structural analogs can serve as a useful surrogate for initial experimental design. For researchers and drug development professionals requiring precise solubility values, it is imperative to perform experimental determinations using a robust method such as the shake-flask protocol detailed herein. Future studies should aim to establish a comprehensive quantitative solubility profile of 4-ANPP in a wider range of organic solvents to support ongoing research and development efforts.

References

The Chemical Crossroads: A Technical Guide to 4-Anilino-N-phenethylpiperidine (4-ANPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Anilino-N-phenethylpiperidine, commonly known as 4-ANPP or despropionyl fentanyl, is a compound of significant interest in forensic science, toxicology, and regulatory affairs. While structurally related to the potent synthetic opioid fentanyl, extensive research has demonstrated that 4-ANPP is pharmacologically inactive, exhibiting no significant psychoactive effects.[1][2] Its primary relevance lies in its dual role as a direct chemical precursor in the illicit synthesis of fentanyl and its analogues, and as a minor metabolite of these same compounds.[2][3] The presence of 4-ANPP in forensic samples serves as a critical marker for exposure to or the use of illicitly manufactured fentanyl. This technical guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and analytical detection of 4-ANPP.

Chemical and Physical Properties

4-ANPP is a synthetic compound characterized by a piperidine ring substituted with aniline and phenethyl groups.[4] Its chemical and physical properties are crucial for its synthesis, extraction, and analytical identification.

| Property | Value | Reference(s) |

| IUPAC Name | N-Phenyl-1-(2-phenylethyl)piperidin-4-amine | [5] |

| Synonyms | Despropionyl fentanyl, ANPP | [5][6] |

| CAS Number | 21409-26-7 | [6] |

| Molecular Formula | C₁₉H₂₄N₂ | [6] |

| Molecular Weight | 280.41 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as acetonitrile, DMSO, and methanol. | [4][7] |

| logP (Octanol/Water) | 3.806 (Calculated) | [8] |

| Water Solubility | -4.18 (log₁₀ of solubility in mol/L, Calculated) | [8] |

Role in Fentanyl Synthesis

4-ANPP is a key intermediate in several common clandestine synthesis routes for fentanyl, most notably the Siegfried and Gupta methods.[9] Its formation and subsequent conversion to fentanyl are critical steps in these illicit manufacturing processes.

Fentanyl Synthesis Pathway via the Siegfried Method

The Siegfried method involves a two-step process to produce fentanyl from N-phenethyl-4-piperidone (NPP), with 4-ANPP as the intermediate.

Experimental Protocol: Acylation of 4-ANPP to Fentanyl

The final step in the Siegfried synthesis is the acylation of 4-ANPP. The following is a generalized protocol based on published methods.[9][10]

Materials:

-

4-Anilino-N-phenethylpiperidine (4-ANPP)

-

Propionyl chloride or propionic anhydride

-

An inert solvent (e.g., dichloromethane, toluene)

-

A base (e.g., pyridine, triethylamine) (optional, depending on the method)

-

Hydrochloric acid (for salt formation)

-

Sodium hydroxide solution

-

Dichloromethane (for extraction)

-

Water

Procedure:

-

Dissolve 4-ANPP in an inert solvent such as dichloromethane.

-

Slowly add propionyl chloride to the solution. The reaction can be exothermic.

-

The hydrochloric acid generated can be trapped by the tertiary amine on the piperidine ring, leading to the formation of fentanyl hydrochloride.

-

After the reaction is complete (typically monitored by TLC or GC-MS), the mixture is diluted with dichloromethane.

-

The solution is then washed with an aqueous sodium hydroxide solution, followed by water, to neutralize any remaining acid and remove water-soluble impurities.

-

The organic layer is separated, and the aqueous layer may be extracted again with dichloromethane to maximize yield.

-

The combined organic phases are shaken with hydrochloric acid to precipitate fentanyl as the hydrochloride salt.

-

The resulting fentanyl hydrochloride can be isolated by filtration and purified by recrystallization.

Metabolism of Fentanyl to 4-ANPP

4-ANPP is a minor metabolite of fentanyl and several of its analogues.[2][3] It is formed through the hydrolysis of the amide bond. While the primary metabolic pathway for fentanyl is N-dealkylation to norfentanyl, catalyzed by CYP3A4 enzymes, the specific enzymes responsible for the amide hydrolysis to 4-ANPP are not as definitively established but it is a recognized biotransformation.[3][11]

References

- 1. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 2. axisfortox.com [axisfortox.com]

- 3. Metabolic Pathways and Potencies of New Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 21409-26-7: 4-Anilino-N-phenethylpiperidine (ANPP) [cymitquimica.com]

- 5. 4-ANPP - Wikipedia [en.wikipedia.org]

- 6. 4-Anilino-N-Phenethylpiperidine [webbook.nist.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 4-Anilino-N-Phenethylpiperidine (CAS 21409-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Phenethylpiperidin-4-amine from N-phenethyl-4-piperidone

Application Note: Synthesis of 1-Phenethylpiperidin-4-amine

Abstract

This document provides a detailed protocol for the synthesis of this compound, also known as 4-Anilino-N-phenethylpiperidine (4-ANPP), from N-phenethyl-4-piperidone (NPP). The primary method described is reductive amination, a robust and widely utilized pathway for this transformation. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably fentanyl and its analogues.[1][2] This note includes a comparative summary of different reductive amination protocols, a detailed step-by-step experimental procedure, and a workflow diagram for clarity.

Introduction

The synthesis of this compound is a key step in medicinal and organic chemistry, particularly in the development of opioid analgesics. The most efficient and common method for this synthesis is the reductive amination of N-phenethyl-4-piperidone with aniline.[1] This reaction proceeds in two main stages: the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine product.[1] Various reducing agents and reaction conditions have been successfully employed, offering flexibility in reagent choice and optimization of yield and purity.

Comparative Analysis of Synthetic Protocols

Reductive amination can be achieved using several different reducing agents and solvent systems. The choice of methodology can impact reaction time, yield, purity, and cost. A summary of common protocols is presented below.

| Method | Reducing Agent | Solvent | Catalyst/Additive | Reported Yield | Reference |

| Catalytic Hydrogenation | Raney Nickel, Hydrogen (H₂) | Ethanol | Glacial Acetic Acid | 88.1% | [3] |

| Borohydride Reduction | Sodium Triacetoxyborohydride | Dichloromethane / Dichloroethane | Acetic Acid | 62% - 88% | [3][4][5] |

| Borane Complex Reduction | 5-Ethyl-2-methylpyridine borane | Methanol | Acetic Acid | 85% | [6] |

| Borohydride Reduction | Sodium Borohydride | Not Specified | Not Specified | Not Specified | [1][2] |

Detailed Experimental Protocol: Catalytic Hydrogenation

This section details a high-yield protocol for the synthesis of this compound using catalytic hydrogenation with Raney Nickel. This method is advantageous due to its high yield, product purity, and the use of relatively inexpensive reagents.[3]

Materials and Reagents

-

N-phenethyl-4-piperidone (54.0 g, 0.266 mol)

-

Aniline (27.5 g, 0.296 mol)

-

Raney Nickel (3146 type, 20 g, aqueous slurry)

-

Absolute Ethanol (1000 mL)

-

Glacial Acetic Acid (3.0 mL)

-

3A Molecular Sieves (75 g, dried)

-

Petroleum Ether (20 mL)

-

Hydrogen Gas (High Purity)

-

Nitrogen Gas (Inert)

Equipment

-

2L Autoclave (High-Pressure Reactor)

-

Mechanical Stirrer

-

Heating Mantle with Temperature Controller

-

Buchner Funnel and Filtration Flask

-

Rotary Evaporator

-

Ice Bath

-

Standard Glassware (Beakers, Graduated Cylinders)

Procedure

-

Reactor Charging: To a 2L autoclave, add N-phenethyl-4-piperidone (54.0 g), aniline (27.5 g), absolute ethanol (1000 mL), glacial acetic acid (3.0 mL), and dried 3A molecular sieves (75 g).[3]

-

Catalyst Addition: Carefully add the Raney Nickel catalyst (20 g) to the reactor.

-

Inerting: Seal the autoclave and purge the internal atmosphere with nitrogen gas three times to remove all oxygen.

-

Hydrogenation: After purging, pressurize the autoclave with hydrogen gas to 0.4 MPa.[3]

-

Reaction: Begin stirring and heat the reaction mixture to 60°C. Maintain these conditions for 2 hours.[3]

-

Cooling and Depressurization: After 2 hours, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Open the reactor and remove the solid components (catalyst and molecular sieves) by vacuum filtration through a Buchner funnel. The resulting filtrate should be a light-yellow solution.[3]

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting residue, add petroleum ether (20 mL) and cool the mixture in an ice bath to induce crystallization.[3]

-

Product Isolation: Collect the resulting white crystals by vacuum filtration.

-

Drying: Dry the product under vacuum to obtain this compound.

Expected Results

-

Yield: Approximately 65.6 g (88.1%).[3]

-

Appearance: White crystalline solid.[3]

-

Purity (HPLC): >99.5%.[3]

-

Melting Point: 99-101°C.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 3. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates - Google Patents [patents.google.com]

Application Note: A Robust One-Pot Synthesis of 4-Anilino-N-phenethylpiperidine (4-ANPP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Anilino-N-phenethylpiperidine (4-ANPP), also known as despropionyl fentanyl, is a critical intermediate in the synthesis of fentanyl and its analogues.[1] Efficient and streamlined synthesis of 4-ANPP is therefore of significant interest to researchers in medicinal chemistry and drug development. This application note details a one-pot synthesis method for 4-ANPP, which proceeds via a sequential reductive amination process. This method offers the advantage of minimizing intermediate isolation and purification steps, thereby potentially increasing overall efficiency.

The synthesis commences with the reductive alkylation of 4-piperidone with phenylacetaldehyde to form 1-(2-phenethyl)-4-piperidone (NPP). This is followed by the in-situ reductive amination of the NPP intermediate with aniline to yield the final product, 4-anilino-N-phenethylpiperidine. Sodium triacetoxyborohydride is utilized as a mild and selective reducing agent throughout the process.[2]

Experimental Workflow

Figure 1: One-pot synthesis workflow for 4-anilino-N-phenethylpiperidine.

Experimental Protocol

This protocol is based on a one-pot synthesis approach for fentanyl, where 4-ANPP is a key intermediate.[2]

Materials:

-

4-Piperidone monohydrochloride

-

Phenylacetaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

2N Hydrochloric acid (HCl)

-

20% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Step 1: Reductive Alkylation to form 1-(2-phenethyl)-4-piperidone (NPP)

-

To a solution of 4-piperidone monohydrochloride (1 equivalent) in a suitable solvent, add phenylacetaldehyde (1 equivalent).

-

Slowly add sodium triacetoxyborohydride (1.4 equivalents) to the reaction mixture with continuous stirring.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Step 2: Reductive Amination to form 4-Anilino-N-phenethylpiperidine (4-ANPP)

-

To the reaction mixture from Step 1, add aniline (1 equivalent) and glacial acetic acid (2 equivalents).

-

Add an additional portion of sodium triacetoxyborohydride (1.4 equivalents).

-

Continue stirring the reaction mixture at room temperature for another 24 hours.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with a 4% aqueous sodium hydroxide solution and then with water.

-

Extract the basic compounds, including 4-ANPP, from the organic phase by shaking with 2N HCl. This converts the amine product into its hydrochloride salt, which is soluble in the aqueous phase.

-

Separate the aqueous layer and treat it with a 20% sodium hydroxide solution until the pH is basic, which will precipitate the 4-ANPP free base.

-

Extract the precipitated product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-anilino-N-phenethylpiperidine.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform-petroleum ether).[3]

-

Quantitative Data

The following table summarizes the molar equivalents and reaction times for the one-pot synthesis of 4-ANPP. Please note that specific yield and purity data for the isolated 4-ANPP intermediate from this one-pot procedure are not extensively reported in the referenced literature, as the primary goal is often the direct synthesis of fentanyl. The yields reported in literature are typically for the overall conversion to fentanyl.

| Parameter | Step 1: Reductive Alkylation | Step 2: Reductive Amination |

| Starting Material | 4-Piperidone | 1-(2-phenethyl)-4-piperidone (in situ) |

| Reagent 1 | Phenylacetaldehyde (1 equiv) | Aniline (1 equiv) |

| Reducing Agent | NaBH(OAc)₃ (1.4 equiv) | NaBH(OAc)₃ (1.4 equiv) |

| Additive | - | Glacial Acetic Acid (2 equiv) |

| Reaction Time | 24 hours | 24 hours |

| Temperature | Room Temperature | Room Temperature |

Signaling Pathway (Logical Relationship)

Figure 2: Logical reaction pathway for the formation of 4-ANPP.

Conclusion

The described one-pot synthesis method provides a straightforward and efficient route to 4-anilino-N-phenethylpiperidine. By eliminating the need for isolation of the N-phenethyl-4-piperidone intermediate, this protocol can save time and resources in a research and development setting. The use of sodium triacetoxyborohydride ensures mild reaction conditions and good selectivity. This method is amenable to the synthesis of 4-ANPP as a precursor for fentanyl and its derivatives, which are of significant interest in the development of potent analgesics.

References

Analytical Methods for the Detection of 1-Phenethylpiperidin-4-amine (4-ANPP)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenethylpiperidin-4-amine, commonly known as 4-ANPP, is a crucial chemical intermediate in the synthesis of fentanyl and its numerous analogues.[1] As a designated precursor to controlled substances, its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research.[2] This document provides detailed application notes and experimental protocols for the analytical detection of 4-ANPP using modern chromatographic and mass spectrometric techniques.

Analytical Techniques

The primary analytical methods for the detection and quantification of 4-ANPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, making them suitable for analyzing complex matrices such as biological samples and seized drug materials.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)